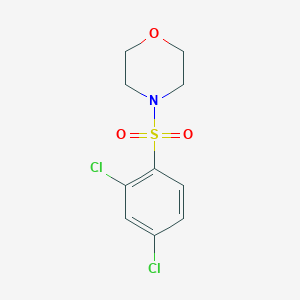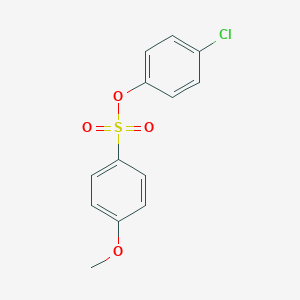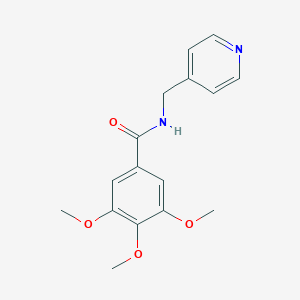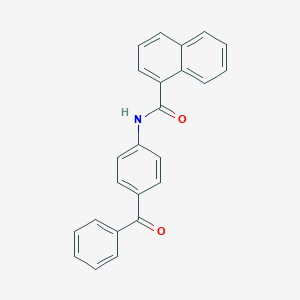
1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-, commonly known as NBQX, is a competitive antagonist of the ionotropic glutamate receptors. It is a widely studied compound in the field of neuroscience due to its ability to block the activity of glutamate, the primary excitatory neurotransmitter in the brain. NBQX has been used in numerous scientific studies to investigate the role of glutamate in various physiological and pathological conditions.
Wirkmechanismus
NBQX is a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor. It binds to the receptor and blocks the activity of glutamate, which prevents the influx of calcium ions into the cell. This ultimately leads to a reduction in excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects
NBQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy, as well as to protect against neuronal damage in models of stroke. NBQX has also been shown to improve learning and memory in animal models, as well as to reduce drug-seeking behavior in models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBQX in lab experiments is its specificity for the AMPA receptor. This allows researchers to investigate the role of glutamate specifically in relation to this receptor. However, one limitation of using NBQX is that it does not affect all glutamate receptors, which may limit its usefulness in certain experiments. Additionally, the relatively low yield of the synthesis method may make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research related to NBQX. One area of interest is the potential use of NBQX in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research related to the role of glutamate in addiction and the potential use of NBQX in the treatment of drug addiction. Finally, there is ongoing research related to the development of new compounds that are more effective than NBQX in blocking the activity of glutamate.
Synthesemethoden
NBQX can be synthesized through a multi-step process involving the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzoylaniline to yield NBQX. The yield of the final product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
NBQX has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been shown to be effective in blocking the activity of glutamate in the brain, which has led to its use in studies related to neurodegenerative diseases, epilepsy, and stroke. NBQX has also been used to investigate the role of glutamate in learning and memory, as well as in drug addiction.
Eigenschaften
CAS-Nummer |
184696-93-3 |
|---|---|
Produktname |
1-Naphthalenecarboxamide, N-(4-benzoylphenyl)- |
Molekularformel |
C24H17NO2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)25-24(27)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27) |
InChI-Schlüssel |
MBCPHQSEBCLNCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




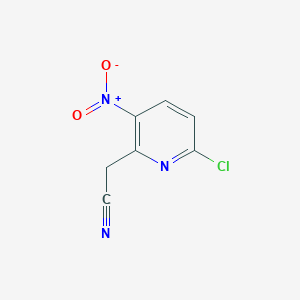

![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
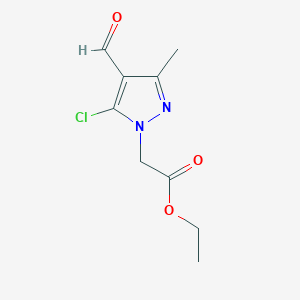

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

